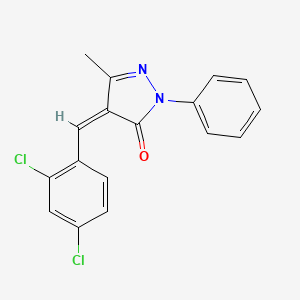![molecular formula C22H16N2O4 B11101413 4,4'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}dibenzoic acid](/img/structure/B11101413.png)
4,4'-{benzene-1,4-diylbis[nitrilo(E)methylylidene]}dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-{[(E)-1-(4-CARBOXYPHENYL)METHYLIDENE]AMINO}PHENYL)IMINO]METHYL}BENZOIC ACID is a complex organic compound with the molecular formula C15H11NO4. It is known for its unique structure, which includes a carboxyphenyl group and an imino group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-{[(E)-1-(4-CARBOXYPHENYL)METHYLIDENE]AMINO}PHENYL)IMINO]METHYL}BENZOIC ACID typically involves the condensation of 4-aminobenzoic acid with 4-formylbenzoic acid under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-{[(E)-1-(4-CARBOXYPHENYL)METHYLIDENE]AMINO}PHENYL)IMINO]METHYL}BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, amines from reduction, and substituted aromatic compounds from electrophilic substitution .
Scientific Research Applications
4-{[(4-{[(E)-1-(4-CARBOXYPHENYL)METHYLIDENE]AMINO}PHENYL)IMINO]METHYL}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-{[(4-{[(E)-1-(4-CARBOXYPHENYL)METHYLIDENE]AMINO}PHENYL)IMINO]METHYL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[(4-{[(E)-1-(4-CARBOXYPHENYL)METHYLIDENE]AMINO}PHENYL)IMINO]METHYL}BENZOIC ACID include:
- 4-{[(4-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO}PHENYL)IMINO]METHYL}BENZOIC ACID
- 4-{[(4-{[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)IMINO]METHYL}BENZOIC ACID .
Uniqueness
What sets 4-{[(4-{[(E)-1-(4-CARBOXYPHENYL)METHYLIDENE]AMINO}PHENYL)IMINO]METHYL}BENZOIC ACID apart is its specific structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C22H16N2O4 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[[4-[(4-carboxyphenyl)methylideneamino]phenyl]iminomethyl]benzoic acid |
InChI |
InChI=1S/C22H16N2O4/c25-21(26)17-5-1-15(2-6-17)13-23-19-9-11-20(12-10-19)24-14-16-3-7-18(8-4-16)22(27)28/h1-14H,(H,25,26)(H,27,28) |
InChI Key |
HQPAOBCJNSLNEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-3-(3,4-dimethoxyphenyl)-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11101332.png)
![1-(4-Chlorophenyl)-2-[(4-methylphenyl)(2-oxo-2-phenylethyl)amino]ethan-1-one](/img/structure/B11101333.png)
![(1Z,3E)-3-[(3-chloro-2-methylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol](/img/structure/B11101337.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11101341.png)
![2-[Ethyl(phenyl)amino]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11101343.png)
![N-(5-Methyl-1,2-oxazol-3-YL)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11101361.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B11101362.png)
![Ethyl 2-{[4-(ethylamino)-6-phenoxy-1,3,5-triazin-2-yl]oxy}propanoate](/img/structure/B11101364.png)
![3-Methyl-1-nitro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B11101370.png)

![3-(5-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11101377.png)
![2-(2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11101400.png)
![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11101404.png)
![8-O-ethyl 6-O-methyl (2Z)-5-amino-3-oxo-7-pyridin-3-yl-2-(pyridin-3-ylmethylidene)-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11101405.png)
